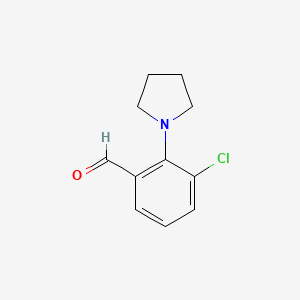

3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde

Beschreibung

3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a pyrrolidine ring at the 2-position and a chlorine substituent at the 3-position of the aromatic ring. This compound belongs to a class of substituted benzaldehydes that are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as azetidinones, thiazolidinones, and fluorescent probes . The pyrrolidine moiety introduces steric and electronic effects, while the chloro group enhances electrophilicity at the aldehyde, influencing reactivity in condensation and cyclization reactions.

Eigenschaften

Molekularformel |

C11H12ClNO |

|---|---|

Molekulargewicht |

209.67 g/mol |

IUPAC-Name |

3-chloro-2-pyrrolidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C11H12ClNO/c12-10-5-3-4-9(8-14)11(10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |

InChI-Schlüssel |

OEAIFMBNNQTVPO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)C2=C(C=CC=C2Cl)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂N₂O₃)

- Substituents: Nitro (NO₂) at position 5, pyrrolidin-1-yl at position 2.

- Key Differences : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde compared to the chloro substituent in the target compound. This enhances reactivity in nucleophilic additions.

- Structural Insights : A crystal structure (CCDC 463) confirms planar geometry, with intramolecular hydrogen bonding between the nitro oxygen and aldehyde hydrogen, stabilizing the conformation .

4-(pyrrolidin-1-yl)benzaldehyde

- Substituents : Pyrrolidin-1-yl at position 3.

- Key Differences : The para-substituted pyrrolidine reduces steric hindrance compared to the ortho-substituted chloro-pyrrolidine derivative. This facilitates conjugation in fluorescent probes, as seen in 1d (a pyridinium chloride derivative), where extended π-systems enhance fluorescence .

- Applications : Used in synthesizing fluorescent dyes for G-quadruplex nucleic acid detection, demonstrating the impact of substitution patterns on optoelectronic properties.

2-Chlorobenzaldehyde Derivatives in Cyclization Reactions

- Example : 5-[(2-Chlorophenyl)hydroxymethyl]-5-ethylidene-4-(pyrrolidin-1-yl)furan-2(5H)-one (3a).

- Key Differences: The 2-chloro substituent directs regioselectivity in enolate reactions, favoring furanone formation. Comparatively, 3-chloro substitution in the target compound may alter steric interactions in analogous reactions .

Table 1: Comparative Analysis of Substituted Benzaldehydes

- Synthetic Methods :

- 3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde : Likely synthesized via Ullmann coupling or nucleophilic aromatic substitution, though direct evidence is lacking.

- 5-Nitro Analog : Prepared via nitration of 2-(pyrrolidin-1-yl)benzaldehyde, followed by purification via crystallization .

- 4-(pyrrolidin-1-yl)benzaldehyde : Synthesized via copper-catalyzed three-component reactions involving terminal alkynes and formaldehyde, as seen in propargylamine syntheses .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.